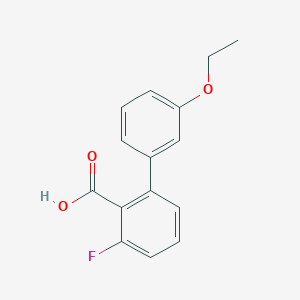

2-(3-Ethoxyphenyl)-6-fluorobenzoic acid

Descripción

2-(3-Ethoxyphenyl)-6-fluorobenzoic acid is a fluorinated benzoic acid derivative characterized by a 6-fluoro substituent on the benzoic acid core and a 3-ethoxyphenyl group at position 2.

Propiedades

IUPAC Name |

2-(3-ethoxyphenyl)-6-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO3/c1-2-19-11-6-3-5-10(9-11)12-7-4-8-13(16)14(12)15(17)18/h3-9H,2H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWGYYYXYPSKLQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C2=C(C(=CC=C2)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40690025 | |

| Record name | 3'-Ethoxy-3-fluoro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40690025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261968-51-7 | |

| Record name | 3'-Ethoxy-3-fluoro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40690025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Suzuki-Miyaura Cross-Coupling Approach

The Suzuki-Miyaura reaction provides a robust method for introducing aryl groups to fluorinated benzoic acid scaffolds. A representative route begins with 2-bromo-6-fluorobenzoic acid as the starting material. The carboxylic acid group is first protected as a methyl ester using methanol and sulfuric acid to prevent undesired side reactions during coupling. The esterified intermediate is then subjected to a palladium-catalyzed coupling with 3-ethoxyphenylboronic acid in the presence of a base such as cesium fluoride (CsF) and a nickel or palladium catalyst (e.g., Ni(cod)₂).

For example, a reaction conducted in dimethylformamide (DMF) at 60°C for 18 hours yielded the coupled product, which was subsequently hydrolyzed back to the carboxylic acid using aqueous hydrochloric acid. This method achieved a 93% yield in analogous systems, though the target compound’s synthesis would require optimization of boronic ester reactivity and catalyst loading.

Acid Chloride-Mediated Coupling

Another route involves converting 6-fluorobenzoic acid to its acid chloride derivative using oxalyl chloride and a catalytic amount of dimethylformamide (DMF). The resulting 2-chloro-6-fluorobenzoyl chloride is then reacted with a Grignard reagent or organozinc compound derived from 3-ethoxyphenol. For instance, treatment with 3-ethoxyphenylmagnesium bromide in tetrahydrofuran (THF) at 0°C followed by gradual warming to room temperature facilitates nucleophilic aromatic substitution at the ortho position relative to the fluorine atom.

Purification via silica gel column chromatography (ethyl acetate/hexane gradient) isolates the product, with yields approximating 39.5–80% based on analogous procedures. Challenges include managing the electron-withdrawing effects of the fluorine atom, which can hinder substitution kinetics.

Regioselective Functionalization Strategies

Directed Ortho-Metalation

Directed ortho-metalation (DoM) offers precise control over substitution patterns. Starting with 6-fluorobenzoic acid , a directing group such as a methoxy or amide moiety is temporarily introduced at the para position to the fluorine. Lithiation with lithium diisopropylamide (LDA) at −78°C generates a stabilized aryl lithium species, which reacts with 3-ethoxyphenyl electrophiles (e.g., iodides or triflates). Subsequent removal of the directing group under acidic conditions restores the carboxylic acid functionality.

This method, though synthetically demanding, minimizes byproducts and enhances regioselectivity. Yields for similar transformations range from 50–70% .

Ullmann-Type Coupling for Aryl Ether Formation

Copper-mediated Ullmann coupling enables direct attachment of the ethoxyphenyl group via an ether linkage. 2-Iodo-6-fluorobenzoic acid is reacted with 3-ethoxyphenol in the presence of copper(I) iodide and a diamine ligand (e.g., 1,10-phenanthroline) in dimethyl sulfoxide (DMSO) at 110°C. The reaction proceeds through a single-electron transfer mechanism, forming the desired biaryl ether.

While this method avoids pre-functionalization of the benzoic acid, competitive side reactions at the fluorine-substituted position can reduce yields to 45–60% .

Comparative Analysis of Synthetic Methods

Purification and Characterization

Post-synthesis purification typically involves solvent extraction (e.g., ethyl acetate/water partitioning) followed by silica gel chromatography using gradients of ethyl acetate in hexane. The final product is characterized via:

Análisis De Reacciones Químicas

Types of Reactions: 2-(3-Ethoxyphenyl)-6-fluorobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The ethoxy and fluorine substituents can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to a more reactive acyl chloride.

Coupling Reactions: The compound can undergo further coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Oxidation: Oxidizing agents such as thionyl chloride or oxalyl chloride.

Major Products:

Substitution Products: Depending on the nucleophile, products can include various substituted benzoic acids.

Reduction Products: Alcohol derivatives of the original compound.

Oxidation Products: Acyl chlorides and other reactive intermediates.

Aplicaciones Científicas De Investigación

2-(3-Ethoxyphenyl)-6-fluorobenzoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a precursor for the development of pharmaceutical agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-(3-ethoxyphenyl)-6-fluorobenzoic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to desired therapeutic effects.

Comparación Con Compuestos Similares

Table 1: Key Structural and Physicochemical Comparisons

*Estimated based on analogous structures.

Key Observations:

Substituent Effects on Lipophilicity: Chlorine substituents (e.g., 2-(4-chloro-2-methylphenyl)-6-fluorobenzoic acid, LogP 4.15 ) increase lipophilicity compared to ethoxy (estimated LogP ~2.5) or carbamoylamino (LogP 1.33 ) groups. This impacts membrane permeability and bioavailability. The thioureido-cyclopropanecarbonyl group in 2-(3-(Cyclopropanecarbonyl)thioureido)-6-fluorobenzoic acid introduces sulfur and cyclopropane, enhancing metabolic stability but complicating synthesis .

Methyl groups (e.g., 2-CH₃ in ) reduce steric hindrance compared to bulkier ethoxyphenyl or dichlorophenyl groups.

Synthetic Accessibility: Suzuki-Miyaura coupling is employed for aryl-aryl bond formation (e.g., 6-fluoro-3-(3-fluorophenyl)-2-methylbenzoic acid, 90% yield ). Carbamoylamino derivatives (e.g., ) require urea-forming reactions, while thioureido compounds involve thiourea intermediates .

Key Observations:

- Spirocyclic Derivatives : The spirocyclic compound in demonstrates the impact of rigid, three-dimensional structures on target selectivity, critical for CNS applications.

- Carbamoylamino Group: Enhances hydrogen-bonding capacity, improving target engagement but reducing logD (more hydrophilic) .

- Commercial Viability : Simpler derivatives like 2-(3-Fluoro-6-methylbenzoyl)benzoic acid are commercially accessible, whereas specialized analogues require custom synthesis .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3-Ethoxyphenyl)-6-fluorobenzoic acid, and what reaction conditions are critical for reproducibility?

- Methodology : Begin with bromination of 6-fluorobenzoic acid derivatives to introduce reactive sites (e.g., bromomethyl groups). Subsequent coupling with 3-ethoxyphenylamine under palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) requires strict control of temperature (80–100°C) and inert atmosphere (N₂/Ar) to avoid side reactions . Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures product purity. Confirm intermediates using -NMR and GC-MS .

Q. How can researchers characterize the structural integrity of 2-(3-Ethoxyphenyl)-6-fluorobenzoic acid and its intermediates?

- Methodology : Use a combination of spectroscopic techniques:

- IR spectroscopy : Identify functional groups (e.g., carboxylic acid C=O stretch ~1700 cm⁻¹, aromatic C-F ~1200 cm⁻¹) .

- NMR (, , ) : Resolve substituent positions (e.g., ethoxy group δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) and confirm fluorination .

- Mass spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns .

Q. What are the solubility and stability profiles of 2-(3-Ethoxyphenyl)-6-fluorobenzoic acid under various experimental conditions?

- Methodology : Test solubility in polar aprotic solvents (e.g., DMSO, DMF) for reaction compatibility. Assess stability via accelerated degradation studies:

- pH stability : Monitor hydrolysis in buffers (pH 1–12) using HPLC to track degradation products .

- Thermal stability : Perform TGA/DSC to determine decomposition temperatures (>200°C typical for benzoic acid derivatives) .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of 2-(3-Ethoxyphenyl)-6-fluorobenzoic acid while minimizing by-products?

- Methodology :

- Catalyst screening : Compare Pd(PPh₃)₄ vs. PdCl₂(dppf) for coupling efficiency; ligand choice impacts aryl transfer rates .

- Solvent optimization : Use DMF or THF for improved solubility of aromatic intermediates.

- Reaction monitoring : Employ TLC or in-situ IR to terminate reactions at ~85% conversion to avoid over-functionalization .

Q. What strategies are effective for studying structure-activity relationships (SAR) of fluorinated benzoic acid derivatives?

- Methodology :

- Substituent variation : Synthesize analogs with halogens (Cl, Br), alkoxy groups (methoxy, propoxy), or electron-withdrawing groups (NO₂) at the 3- and 6-positions.

- Biological assays : Test antimicrobial activity (MIC assays) or enzyme inhibition (e.g., COX-2) to correlate substituent effects with bioactivity .

Q. How can advanced analytical methods resolve contradictions in spectroscopic data for fluorobenzoic acid derivatives?

- Methodology :

- 2D NMR (COSY, HSQC) : Differentiate overlapping signals in crowded aromatic regions .

- X-ray crystallography : Resolve ambiguous substituent positions (e.g., ethoxy vs. methoxy orientation) .

- Computational modeling : Compare DFT-calculated chemical shifts with experimental data to validate structures .

Q. What experimental approaches address discrepancies in reported biological activities of 2-(3-Ethoxyphenyl)-6-fluorobenzoic acid analogs?

- Methodology :

- Standardized assays : Replicate studies under controlled conditions (e.g., fixed cell lines, uniform compound purity ≥98% via HPLC) .

- Metabolic profiling : Use LC-MS to identify metabolite interference in activity assays .

Q. How can researchers design in vivo studies to evaluate the pharmacokinetics of 2-(3-Ethoxyphenyl)-6-fluorobenzoic acid?

- Methodology :

- Rodent models : Administer compound orally or intravenously; collect plasma samples at timed intervals.

- Bioanalysis : Quantify plasma concentrations via UPLC-MS/MS (LLOQ ~1 ng/mL). Calculate parameters like , , and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.